2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide
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Overview
Description
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide typically involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable butanamide derivative. One common method involves the use of a nucleophilic substitution reaction where the amino group of the butanamide reacts with the pyrazole ring . The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethyl-1H-pyrazole: A precursor in the synthesis of 2-Amino-4-(3,4,5-trimethyl-1h-pyrazol-1-yl)butanamide.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)butanoic acid: A structurally similar compound with different functional groups.
2-Amino-4-(1H-pyrazol-1-yl)butanamide: A compound with a similar backbone but without the trimethyl substitution on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of the trimethyl-substituted pyrazole ring, which can impart specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-4-(3,4,5-trimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-6-7(2)13-14(8(6)3)5-4-9(11)10(12)15/h9H,4-5,11H2,1-3H3,(H2,12,15) |
InChI Key |
XORQTZRZFVFAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(C(=O)N)N)C |
Origin of Product |
United States |
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